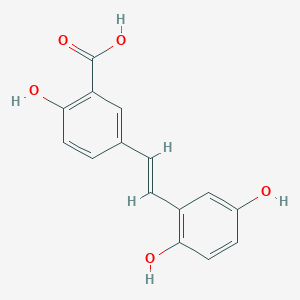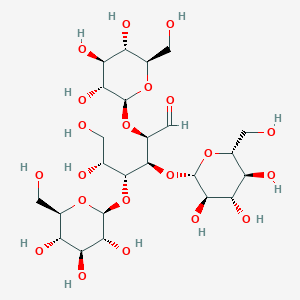![molecular formula C5H10N2O4 B043563 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid CAS No. 113139-74-5](/img/structure/B43563.png)
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid is a compound with significant importance in various scientific fields It is an amino acid derivative, which means it has a structure similar to amino acids, the building blocks of proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid typically involves the reaction of glycine with (2R)-2-amino-3-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .
化学反応の分析
Types of Reactions
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
科学的研究の応用
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It plays a role in biochemical processes and is used in studies related to protein synthesis and enzyme activity.
Medicine: It has potential therapeutic applications, including its use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of various industrial products, including polymers and other materials.
作用機序
The mechanism of action of 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways in the body. It may act as a substrate for enzymes involved in biochemical reactions, leading to the formation of various products that play a role in physiological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid include:
Glycine: A simple amino acid that serves as a building block for proteins.
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with similar structural features.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and have diverse applications in various fields .
特性
IUPAC Name |
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIMBGNEUWXQG-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)NCC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
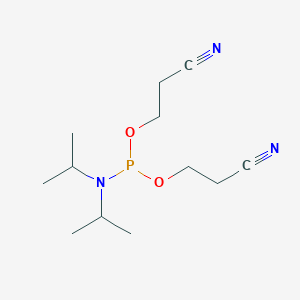
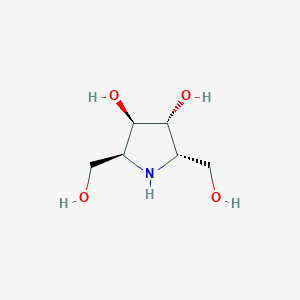
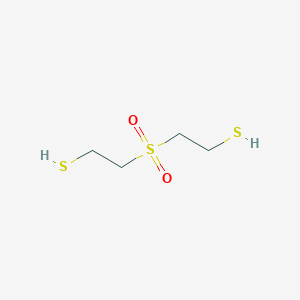


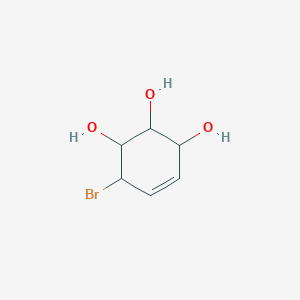
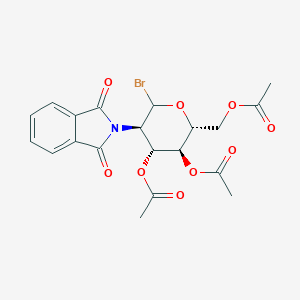
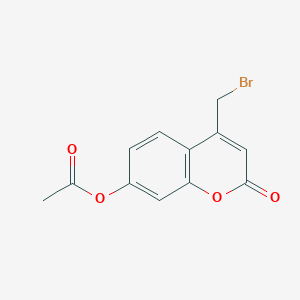
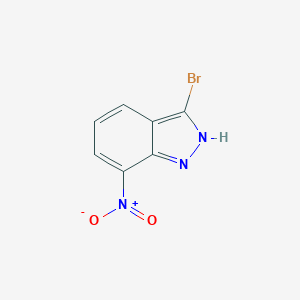
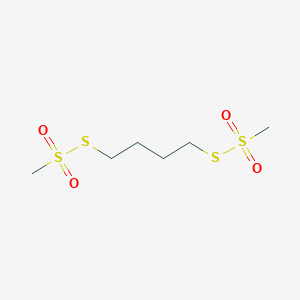

![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)
